2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles
Properties
Molecular Formula |
C22H12ClFN2O3 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12ClFN2O3/c23-12-9-10-17(25-11-12)26-19(13-5-1-3-7-15(13)24)18-20(27)14-6-2-4-8-16(14)29-21(18)22(26)28/h1-11,19H |
InChI Key |
MCTKBAZTJZCDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-pyrrole-3,9-dione
- 2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H-indole-3,9-dione
Uniqueness
2-(5-chloropyridin-2-yl)-1-(2-fluorophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Biological Activity
The compound 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family and has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions starting from readily available pyridine and phenyl derivatives. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 1: Synthetic Pathway Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyridine derivative + Aldehyde | MeOH, reflux | Intermediate A |
| 2 | Intermediate A + Anhydride | Heat | 2-(5-Chloropyridin-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
Antimicrobial Activity
Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using human peripheral blood mononuclear cells (PBMCs) demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Studies
Toxicity assessments reveal that while the compound exhibits promising biological activity at lower concentrations, higher doses may lead to cytotoxic effects. For instance, at concentrations above 100 µg/mL, a reduction in cell viability was observed.
Case Studies
Several case studies have documented the biological activities of similar chromeno-pyrrole derivatives:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that related compounds demonstrated effective inhibition against a range of bacterial pathogens using broth microdilution methods. The most potent derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory properties through a series of assays measuring cytokine levels in stimulated PBMC cultures. The results indicated a dose-dependent inhibition of cytokine production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
